molecular formula C9H10ClNO2 B12556251 Propan-2-yl 2-chloropyridine-4-carboxylate CAS No. 167640-98-4

Propan-2-yl 2-chloropyridine-4-carboxylate

Cat. No.: B12556251
CAS No.: 167640-98-4
M. Wt: 199.63 g/mol
InChI Key: CXOIBMMMMLKBKJ-UHFFFAOYSA-N
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Description

Propan-2-yl 2-chloropyridine-4-carboxylate is a chemical compound with the molecular formula C9H10ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-chloropyridine-4-carboxylate typically involves the esterification of 2-chloropyridine-4-carboxylic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-chloropyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include alcohols and other reduced forms.

Scientific Research Applications

Propan-2-yl 2-chloropyridine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-chloropyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 4-chloropyridine-2-carboxylate
  • Propan-2-yl 3-chloropyridine-4-carboxylate
  • Propan-2-yl 2-bromopyridine-4-carboxylate

Uniqueness

Propan-2-yl 2-chloropyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be as effective .

Properties

CAS No.

167640-98-4

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

propan-2-yl 2-chloropyridine-4-carboxylate

InChI

InChI=1S/C9H10ClNO2/c1-6(2)13-9(12)7-3-4-11-8(10)5-7/h3-6H,1-2H3

InChI Key

CXOIBMMMMLKBKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC(=NC=C1)Cl

Origin of Product

United States

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